Bienvenue dans la boutique en ligne BenchChem!

Cannabigerolic acid

Decarboxylation kinetics Thermal stability Cannabinoid processing

Cannabigerolic acid (CBGA) is the central biosynthetic precursor to all major phytocannabinoids—including Δ⁹-tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA)—and is the acidic, carboxylated form of cannabigerol (CBG). CBGA possesses a resorcinol core with a geranyl side chain and a carboxylic acid group that confers distinct physicochemical properties, including higher aqueous solubility at physiological pH compared to neutral cannabinoids and pronounced thermal lability.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 25555-57-1
Cat. No. B1668263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabigerolic acid
CAS25555-57-1
SynonymsCannabigerolic acid
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O
InChIInChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+
InChIKeySEEZIOZEUUMJME-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cannabigerolic Acid (CBGA, CAS 25555-57-1): Acidic Cannabinoid Precursor Procurement Guide


Cannabigerolic acid (CBGA) is the central biosynthetic precursor to all major phytocannabinoids—including Δ⁹-tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA)—and is the acidic, carboxylated form of cannabigerol (CBG) [1]. CBGA possesses a resorcinol core with a geranyl side chain and a carboxylic acid group that confers distinct physicochemical properties, including higher aqueous solubility at physiological pH compared to neutral cannabinoids and pronounced thermal lability [2]. Unlike its decarboxylated analog CBG, CBGA exhibits uniquely weak affinity at cannabinoid CB1 and CB2 receptors (Ki values in the micromolar range) while retaining activity at ion channels such as TRPM8 and voltage-gated sodium channels [3].

Why CBGA Cannot Be Interchanged with CBG, CBDA, or THCA in Research and Formulation


Acidic cannabinoids such as CBGA, CBDA, and THCA differ fundamentally from their neutral decarboxylated counterparts (CBG, CBD, THC) in receptor pharmacology, chemical stability, and solubility [1]. CBGA specifically distinguishes itself from CBDA and THCA through its unique role as the sole biosynthetic branch-point intermediate, its markedly different decarboxylation kinetics, and its distinct ion channel modulatory profile [2]. Generic substitution of CBGA with another acidic cannabinoid—or with its neutral analog CBG—would alter thermal processing requirements, receptor engagement profiles, and downstream biological readouts, as the following quantitative evidence demonstrates [3].

Quantitative Differentiation Evidence for Cannabigerolic Acid (CBGA) vs. Closest Analogs


Thermal Decarboxylation Stability: CBGA vs. THCA and CBDA at 110°C

CBGA undergoes decarboxylation with a relative loss in total molar concentration of 52.67% at 110°C, compared to only 7.94% for THCA-A and 18.05% for CBDA under identical extract heating conditions [1]. The rate constant for THCA-A decarboxylation was approximately twice that of CBGA and CBDA, confirming substantially different kinetic behavior among the three acidic cannabinoids [2].

Decarboxylation kinetics Thermal stability Cannabinoid processing

CB1 and CB2 Receptor Binding Affinity: CBGA vs. THCA

CBGA displays very low affinity for human CB1 (Ki = 13,116 nM) and CB2 (Ki = 15,719 nM) receptors as measured by radioligand displacement assays [1]. In contrast, THCA exhibits measurably higher affinity with Ki values of approximately 3,100 nM at CB1 and 12,500 nM at CB2 [2]. For context, the neutral cannabinoid THC binds with Ki values of approximately 23.5 nM (CB1) and 8.5 nM (CB2), indicating that both acidic forms have substantially reduced receptor engagement, but CBGA is the weakest among the three [3].

CB1 receptor CB2 receptor Binding affinity Ki

TRPM8 Antagonist Potency: CBGA vs. CBD, CBG, and THC Acid

CBGA antagonizes the cold- and menthol-sensitive TRPM8 channel with an IC50 of 1,310 nM (1.31 μM) [1]. In a head-to-head study, the neutral cannabinoids CBD, CBG, and THC, as well as THC acid, were approximately 8- to 19-fold more potent as TRPM8 antagonists, with IC50 values ranging from 70 to 160 nM [2]. This intermediate potency places CBGA in a distinct pharmacological niche: it retains TRPM8 modulatory capacity while reducing the risk of complete channel blockade that could impair physiological cold sensation.

TRPM8 Antagonist IC50 Ion channel

Voltage-Gated Sodium Channel (NaV) Inhibition: CBGA vs. CBG, CBCA, and CBC

CBGA inhibits peak current amplitude of human voltage-gated sodium channel subtypes NaV1.1, NaV1.2, NaV1.6, and NaV1.7 in the low micromolar concentration range, comparable to the inhibitory profile of CBD [1]. In the same study, the structurally related compounds CBG, CBCA, and CBC exhibited only modest inhibition across these NaV subtypes [1]. Furthermore, CBGA reduces NaV1.1 and NaV1.7 channel availability by shifting the voltage-dependence of activation to more depolarized potentials, a distinct biophysical mechanism not observed with CBDVA or CBG [1].

Voltage-gated sodium channels NaV1.1 NaV1.7 Patch-clamp

Anticonvulsant Efficacy Ranking in Dravet Syndrome Model: CBGA vs. CBDVA and CBGVA

In an initial screen of cannabis-derived phytocannabinoids for anticonvulsant activity in the Scn1a+/- mouse model of Dravet syndrome, CBGA was identified as the most potent compound among three novel anticonvulsant acids (CBGA, cannabidivarinic acid [CBDVA], and cannabigerovarinic acid [CBGVA]) [1]. CBGA additionally potentiated the anticonvulsant effects of clobazam, a standard-of-care benzodiazepine, against both hyperthermia-induced and spontaneous seizures, and was effective in the maximal electroshock seizure threshold (MES) test [1]. Brain penetration of CBGA was limited to approximately 2% of plasma levels, indicating that even with restricted CNS exposure it outperformed closely related varinic acid analogs [2].

Anticonvulsant Dravet syndrome Scn1a+/- Epilepsy

Procurement-Driven Application Scenarios for Cannabigerolic Acid (CBGA)


Cold-Chain Processing and Controlled Decarboxylation for CBG Production

Given the 52.67% molar loss of CBGA at 110°C compared to only 7.94% for THCA [1], industrial production of CBG from CBGA requires precisely controlled low-temperature decarboxylation protocols (recommended range: 80–95°C under inert atmosphere) to maximize yield. Procurement specifications should include purity of the CBGA starting material (>95% by HPLC) and storage at -20°C under argon to minimize premature decarboxylation. This scenario is critical for manufacturers of CBG-dominant extracts who rely on CBGA as the direct precursor.

CBGA as a Low-CB1-Affinity Pharmacological Probe for Non-Psychoactive Cannabinoid Research

With CB1 Ki = 13,116 nM and CB2 Ki = 15,719 nM—4.2-fold weaker than THCA at CB1 [2]—CBGA serves as an ideal tool compound for studying cannabinoid pharmacology in assays where CB1-mediated confounds must be minimized. Researchers investigating CB1-independent anti-inflammatory mechanisms, TRP channel signaling, or NaV channel modulation should select CBGA over THCA or CBDA to reduce receptor crosstalk. The recommended concentration range for in vitro studies is 1–30 μM, where robust NaV inhibition and TRPM8 antagonism are observed without significant CB1 engagement.

Anticonvulsant Lead Optimization in Pediatric Epilepsy Models

CBGA has demonstrated superior anticonvulsant potency over CBDVA and CBGVA in the Scn1a+/- Dravet syndrome model and uniquely potentiates clobazam [3]. Drug development programs targeting intractable pediatric epilepsies should prioritize CBGA as the lead acidic cannabinoid scaffold. Despite limited brain penetration (~2%), CBGA's efficacy supports the pursuit of prodrug strategies (e.g., CBGA methyl ester) or formulation approaches (nanoparticle encapsulation) to enhance CNS bioavailability. Preclinical procurement should specify CBGA with documented batch-to-batch consistency in the hyperthermia-induced seizure assay.

TRPM8-Mediated Pain and Inflammation Research with a Moderate-Potency Antagonist

CBGA's TRPM8 antagonist IC50 of 1,310 nM [4] positions it as a moderate-potency modulator distinct from the high-potency TRPM8 antagonists CBD, CBG, and THC (IC50 70–160 nM). This intermediate potency may be advantageous for studying TRPM8 in pain and inflammation models where complete channel blockade is undesirable. Procurement for TRP channel research should verify CBGA identity and purity via LC-MS and confirm functional TRPM8 antagonist activity in a validated Ca2+ influx assay before use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabigerolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.